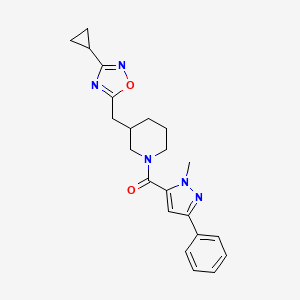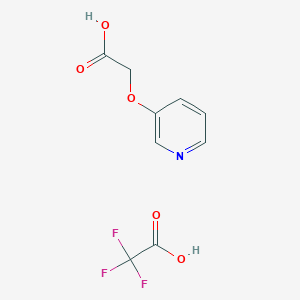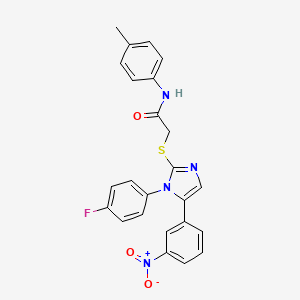
1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule that includes an isoxazole ring and a piperidine ring . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Piperidine is a six-membered ring with one nitrogen atom. The presence of fluorophenyl indicates a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole and piperidine rings, along with the fluorophenyl group, would contribute significantly to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the isoxazole and piperidine rings, the fluorophenyl group, and the specific arrangement of these components .Applications De Recherche Scientifique
Positron Emission Tomography (PET) Radiotracer Development
The compound has been utilized in the synthesis of PET radiotracers, specifically for studying CB1 cannabinoid receptors in the brain. The synthesis involved the nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, resulting in compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. This compound, [18F]NIDA-42033, shows potential for brain studies related to CB1 cannabinoid receptors due to its high specific radioactivity and radiochemical purity (Katoch-Rouse et al., 2003).
Antibacterial Activity
Research has been conducted on the antibacterial properties of isoxazoline derivatives. The synthesis of new isoxazoline derivatives was achieved by reacting 5-acetamidomethyl-3-[3-fluoro-4-(1-piperazynyl)]isoxaline with chloroacetyl chloride. These derivatives exhibited notable antibacterial activities against various bacterial strains, demonstrating the compound's potential in the development of new antibacterial agents (Liu Wei, 2012).
Herbicidal Activity
The compound has been a base for synthesizing novel carboxamides and thiocarboxamides with potential as D1 protease inhibitors in plants. These synthesized compounds showed moderate to good herbicidal activities, suggesting their use in agriculture to control unwanted plant growth. Additionally, enzyme activity tests against native spinach D1 protease showed competitive inhibition, indicating the specificity and potential effectiveness of these compounds (De-jin Hu et al., 2009).
Antiviral and Antimicrobial Activity
Compounds derived from piperidine-4-carboxamide showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This highlights the compound's potential in the development of new pharmaceutical agents to combat viral and bacterial infections (R. C. Krishna Reddy et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-14-4-2-1-3-13(14)15-9-12(20-24-15)10-16(22)21-7-5-11(6-8-21)17(19)23/h1-4,9,11H,5-8,10H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXDJJHBNYTILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2815741.png)

![ethyl 1-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2815744.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2815747.png)


![N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815753.png)


![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2815758.png)
![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2815759.png)
![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)


